2'-Hydroxy-4'-Methoxychalcone

描述

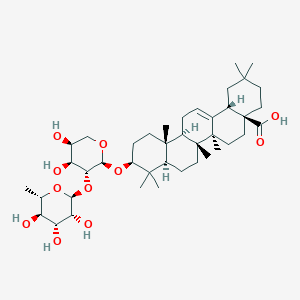

2’-Hydroxy-4’-Methoxychalcone is a natural product found in Dalbergia sissoo, Oxytropis falcata, and other organisms .

Synthesis Analysis

Chalcones are easy to construct from simple aromatic compounds, and it is convenient to perform structural modifications to generate functionalized chalcone derivatives . 2’-Hydroxy-4’-Methoxychalcone, a recently synthesized chalcone, showed a considerable antioxidant activity .Molecular Structure Analysis

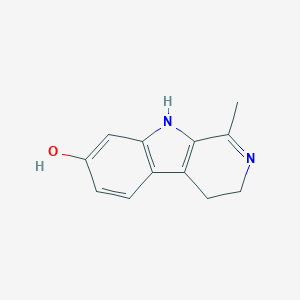

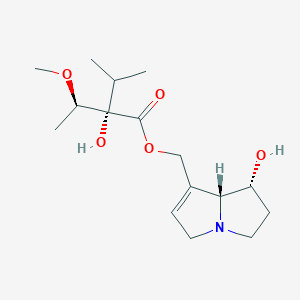

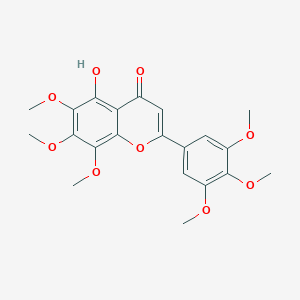

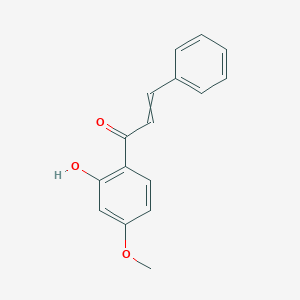

The molecular formula of 2’-Hydroxy-4’-Methoxychalcone is C16H14O3 . It consists of two aromatic rings linked through a three-carbon alkenone unit .Chemical Reactions Analysis

Chalcones undergo many chemical reactions and are used to synthesize heterocyclic compounds .Physical And Chemical Properties Analysis

The molecular weight of 2’-Hydroxy-4’-Methoxychalcone is 254.28 g/mol . It has one hydrogen bond donor count and three hydrogen bond acceptor counts .科学研究应用

Photochromic System : HMC has been identified as a novel photon-mode erasable optical memory system with nondestructive readout ability. Its fatigue-resistant property has been confirmed through at least 10 write-and-erase cycles (Hiroaki Horiuchi et al., 2000).

Chemical Actinometer : HMC exhibits consistent quantum yields for photochemical conversion into the flavylium ion, making it a convenient chemical actinometer. This is due to its stable quantum yields against changes in light intensity, temperature, and substrate concentration (R. Matsushima et al., 1994).

Photochromic Properties in Mesoporous Silicate : When adsorbed on mesoporous silicate, HMC shows promising photochromic properties. This has implications for using HMC dye under dry conditions, suggesting its use as a safe and environmentally friendly photochromic material (Takakazu et al., 2011).

Inhibition of Nitric Oxide Synthase and Tumor Necrosis Factor-Alpha : HMC and its derivatives inhibit the production of nitric oxide and tumor necrosis factor-alpha in murine macrophage cell lines. This suggests its potential in modulating inflammatory responses (H. Ban et al., 2004).

Anticancer Properties : HMC derivatives, such as 7-hydroxy-4’-methoxyflavanone and 7-hydroxy-4’-methoxyflavone, synthesized through cyclization of 2', 4'-dihydroxy-4-methoxychalcone, have shown potential anticancer properties against cervical and colon cancer cells (S. Matsjeh et al., 2017).

Photochromic Properties in Solutions and Polymers : A series of substituted 2-hydroxychalcones, including HMC, exhibited efficient photochemical conversion into flavylium cations in acidic solutions and polymer films, indicating good photochromic performance (Ryoka Matsushima & Masakazu Suzuki, 1992).

Anti-Angiogenic and Anti-Tumor Activities : HMC demonstrated significant anti-angiogenic and anti-tumor activities in vitro and in vivo, including suppression of tumor growth in murine models. This highlights its potential as an anti-cancer therapeutic agent (Y. Lee et al., 2006).

安全和危害

未来方向

Chalcones and their derivatives possess a wide spectrum of pharmacological properties, making them potentially suitable candidates for therapeutic interventions in many human ailments . Further studies are needed to elucidate their structure activity, toxicity concerns, cellular basis of mode of action, and interactions with other molecules .

属性

IUPAC Name |

(E)-1-(2-hydroxy-4-methoxyphenyl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-19-13-8-9-14(16(18)11-13)15(17)10-7-12-5-3-2-4-6-12/h2-11,18H,1H3/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUNGQVJAKLIYDG-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)C=CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Hydroxy-4'-Methoxychalcone | |

CAS RN |

39273-61-5 | |

| Record name | NSC102053 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102053 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。